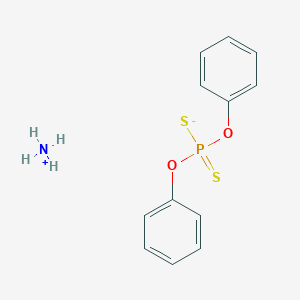
Ammonium O,O-diphenyl dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium O,O-diphenyl dithiophosphate is a useful research compound. Its molecular formula is C12H14NO2PS2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Ammonium O,O-diphenyl dithiophosphate has the molecular formula C12H14NO2PS2 and a molecular weight of approximately 290.36 g/mol. Its structure consists of a central phosphorus atom bonded to two sulfur atoms and two phenyl groups, making it an effective ligand in coordination chemistry.
Coordination Chemistry
ADDP is frequently employed as a ligand in coordination complexes. It acts as a source of the dithiophosphate moiety, which can stabilize metal ions through chelation. The ligand's ability to form stable complexes with various metals is crucial for applications in catalysis and material synthesis.
Case Study: Metal Complexation
- Metal Ions : ADDP has been shown to complex with transition metals such as copper, cadmium, and lead.
- Application : The complexation enhances the solubility and reactivity of metal ions in organic solvents, facilitating their use in catalysis and electrochemical applications .
Analytical Chemistry
In analytical chemistry, ADDP is utilized for the determination of trace metals in environmental samples. Its ability to form stable complexes allows for sensitive detection methods.
Table 1: Applications in Analytical Chemistry
| Metal Ion | Detection Method | Reference |
|---|---|---|
| Arsenic | Spectrophotometry | Pozebon et al., 1998 |
| Lead | Atomic Absorption Spectroscopy | Maltez et al., 2008 |
| Cadmium | Flame Atomic Absorption Spectroscopy | Carletto et al., 2009 |
The compound's effectiveness in detecting low concentrations of these toxic metals makes it invaluable for environmental monitoring .
Corrosion Inhibition
ADDP has been studied for its potential as a corrosion inhibitor in various industrial applications. Its surfactant properties allow it to form protective films on metal surfaces.
Case Study: Corrosion Inhibition Performance
- Substance Tested : Hydroxyethyl this compound (HADD).
- Results : HADD demonstrated significant corrosion inhibition on steel surfaces in saline environments, attributed to its adsorption properties that create a barrier against corrosive agents .
Agricultural Applications
The compound has potential applications in agriculture, particularly as a pesticide or fungicide due to its biological activity against certain pathogens.
Research Findings
- Studies have indicated that dithiophosphate compounds exhibit antifungal properties, making them candidates for developing environmentally friendly agricultural chemicals .
Material Science
In material science, ADDP is explored for its role in synthesizing new materials with enhanced properties.
Application Example
Propriétés
Numéro CAS |
1085-35-4 |
|---|---|
Formule moléculaire |
C12H14NO2PS2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
azanium;diphenoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H11O2PS2.H3N/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;/h1-10H,(H,16,17);1H3 |
Clé InChI |
VWEOUWFQTQSZTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)[S-].[NH4+] |
SMILES canonique |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)[S-].[NH4+] |
Key on ui other cas no. |
1085-35-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















